2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline
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Overview
Description
2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with phenyl substituents, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds . This reaction requires high temperatures and strong acid catalysts. Another method involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact . Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts like mono-ammonium phosphate (MAP) have been explored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of DNA replication and cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazolines: Known for their anticancer properties and used in drugs like gefitinib and erlotinib.
Cinnolines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Phthalazines: Similar in structure to quinoxalines and used in various pharmaceutical applications.
Uniqueness
2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline stands out due to its unique combination of phenyl and quinoxaline moieties, which confer distinct chemical and biological properties. Its ability to act as a scaffold for further functionalization makes it a versatile compound in synthetic chemistry and drug development .
Properties
CAS No. |
41758-31-0 |
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Molecular Formula |
C34H22N4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline |
InChI |
InChI=1S/C34H22N4/c1-3-11-23(12-4-1)31-33(37-29-17-9-7-15-27(29)35-31)25-19-21-26(22-20-25)34-32(24-13-5-2-6-14-24)36-28-16-8-10-18-30(28)38-34/h1-22H |
InChI Key |
XDBCCBAEHKUOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5C7=CC=CC=C7 |
Origin of Product |
United States |
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